Cas no 129399-52-6 (1-[6-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl]butan-1-one)
129399-52-6 structure
Product Name:1-[6-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl]butan-1-one
Número CAS:129399-52-6
MF:C26H32O9
Megavatios:488.526888847351
CID:1224719
PubChem ID:179829
Update Time:2025-04-20
1-[6-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl]butan-1-one Propiedades químicas y físicas
Nombre e identificación
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- 1-[6-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl]butan-1-one
- 1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]butan-1-one
- CHEMBL465309
- 129399-52-6
- 1-{6-[(3-Acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-yl}butan-1-one
- 1-(6-((3-Acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl)-3,5,7-trihydroxy-2,2-dimethylchroman-8-yl)butan-1-one
- DTXSID20926394
- butyrylmallotochromanol
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- Renchi: 1S/C26H32O9/c1-7-8-16(28)19-22(32)13(21(31)15-10-17(29)26(4,5)35-25(15)19)9-14-23(33)18(12(3)27)20(30)11(2)24(14)34-6/h17,29-33H,7-10H2,1-6H3
- Clave inchi: WZTNWSOEOKNXLK-UHFFFAOYSA-N
- Sonrisas: O1C2C(C(CCC)=O)=C(C(CC3C(=C(C(C)=O)C(=C(C)C=3OC)O)O)=C(C=2CC(C1(C)C)O)O)O
Atributos calculados
- Calidad precisa: 488.20466
- Masa isotópica única: 488.20463259g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 7
- Complejidad: 770
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.1
- Superficie del Polo topológico: 154Ų
Propiedades experimentales
- PSA: 153.75
1-[6-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl]butan-1-one Literatura relevante
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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